methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a carbamothioyl group, and a methylsulfanyl phenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a thiol compound under basic conditions.
Introduction of the Carbamothioyl Group: The carbamothioyl group can be introduced through a reaction with an isothiocyanate derivative.
Attachment of the Methylsulfanyl Phenyl Moiety: The final step involves the coupling of the methylsulfanyl phenyl moiety to the benzothiophene core using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-chloro-5-(methylsulfanyl)benzoyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
- Methyl 2-{[2-chloro-5-(methylsulfanyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H19ClN2O3S3 |
---|---|
Molecular Weight |
455 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19ClN2O3S3/c1-25-18(24)15-11-5-3-4-6-14(11)28-17(15)22-19(26)21-16(23)12-9-10(27-2)7-8-13(12)20/h7-9H,3-6H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
ZOGFTGXGVQZCOI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C=CC(=C3)SC)Cl |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=C(C=CC(=C3)SC)Cl |
Origin of Product |
United States |
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